4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Overview
Description
“4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also has a fluorophenyl group attached to the 4-position of the pyrrole ring and a carbonitrile group attached to the 3-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrrole ring, followed by the introduction of the fluorophenyl and carbonitrile groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which contributes to its aromaticity. The fluorophenyl group would add to the compound’s polarity, and the carbonitrile group would introduce a nitrile functional group, which is a polar group with a triple bond between a carbon and a nitrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring is aromatic and relatively stable. The carbonitrile group is polar and can undergo reactions such as hydrolysis, reduction, and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the fluorophenyl and carbonitrile groups would likely make the compound polar, influencing its solubility in different solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13/h1-4,6-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXJVCWFAZXHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545471 | |
Record name | 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |
CAS RN |
103418-03-7 | |
Record name | 4-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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